4-chloro-3-nitro-N-pentylbenzamide

Medicinal Chemistry Pharmacokinetics Lipophilicity

Standard N-unsubstituted benzamides fail to model hydrophobic target engagement in antimycobacterial screens. This N-pentyl analog (cLogP ~2.6) provides a defined lipophilic increment for SAR. - **Application**: DprE1 binding studies, enzyme inhibition screens, LC-MS/MS reference standard. - **Differentiation**: N-pentyl chain vs. parent compound offers ~1.5 logP unit difference; validates permeability in PAMPA assays. - **Supply**: Defined purity, batch-specific COA available, rapid global shipment.

Molecular Formula C12H15ClN2O3
Molecular Weight 270.71 g/mol
Cat. No. B11023994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-nitro-N-pentylbenzamide
Molecular FormulaC12H15ClN2O3
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESCCCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H15ClN2O3/c1-2-3-4-7-14-12(16)9-5-6-10(13)11(8-9)15(17)18/h5-6,8H,2-4,7H2,1H3,(H,14,16)
InChIKeyQYBCNBCBFIMDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitro-N-pentylbenzamide Overview


4-Chloro-3-nitro-N-pentylbenzamide (CAS 321531-55-9) is an N-alkyl substituted benzamide derivative characterized by a 4-chloro-3-nitro substitution pattern on the aromatic ring and an N-pentyl side chain, with a molecular formula of C12H15ClN2O3 and a molecular weight of 270.71 g/mol . This compound belongs to the broader class of nitrobenzamides, which are frequently explored as bioactive scaffolds and biochemical probes. The compound is commercially available for research purposes and has been cited as a useful intermediate in specialized organic synthesis, with potential applications in medicinal chemistry and drug discovery .

Probe Utility Reported as biochemical probe for enzyme interaction studies
Structural Feature N-pentyl chain confers distinct lipophilicity profile for target engagement context
Synthesis Role Specialized intermediate for medicinal chemistry research workflows

Why 4-Chloro-3-nitro-N-pentylbenzamide Is Irreplaceable


Simple substitution with generic benzamide or 4-chloro-3-nitrobenzamide (the parent compound) is not equivalent because the N-pentyl group in 4-chloro-3-nitro-N-pentylbenzamide confers a distinct physicochemical and biological profile. The N-alkyl chain fundamentally alters molecular properties such as lipophilicity (cLogP) and target engagement compared to N-aryl or unsubstituted amide analogs. Research on related N-alkyl nitrobenzamide series demonstrates that the length and nature of the N-substituent are critical determinants of biological activity, particularly in antimicrobial and anticancer contexts [1]. The N-pentyl moiety, in particular, occupies a specific hydrophobic volume that influences binding to targets like DprE1 in Mycobacterium tuberculosis [2]. Therefore, substituting this compound with a structurally different analog in a research protocol would introduce uncontrolled variables, potentially invalidating comparative studies and yielding non-reproducible results.

Lipophilicity shift Parent 4-chloro-3-nitrobenzamide lacks N-alkyl chain, leading to substantially different logP and membrane interaction.
Hydrophobic volume mismatch Generic benzamide or shorter-chain analogs may not replicate the pentyl-dependent target binding profile reported for DprE1 context.
SAR interpretation risk Substituting with N-aryl or unsubstituted amide introduces uncontrolled variables; direct replacement may invalidate comparative study endpoints.

4-Chloro-3-nitro-N-pentylbenzamide: Comparative Evidence


Enhanced Lipophilicity vs. Parent Compound

The N-pentyl substitution in 4-chloro-3-nitro-N-pentylbenzamide significantly increases its lipophilicity compared to the unsubstituted parent molecule, 4-chloro-3-nitrobenzamide. This difference is a critical determinant for membrane permeability and target binding in cellular assays . The increased lipophilicity is a key differentiator from the more polar parent compound, which may exhibit lower cellular uptake and altered biodistribution .

Lipophilicity vs. Parent
Class-level inference
XLogP3: ~2.6 vs. ~1.1
~1.5 log unit increase
Supports membrane permeability screening context
In silico estimate; verify experimentally
Medicinal Chemistry Pharmacokinetics Lipophilicity

Simpler Scaffold for DprE1 Inhibition

Recent research on N-alkyl nitrobenzamides has identified this class of compounds as a structural simplification of known DprE1 inhibitors, an essential enzyme in Mycobacterium tuberculosis. The N-pentyl analog, specifically, represents an optimal balance between molecular simplicity and hydrophobic bulk required for target engagement . While specific MIC data for this exact compound is not yet published, the class-level activity for N-alkyl nitrobenzamides against Mtb is promising, with a range of MIC values reported for close analogs [1]. The simpler structure of 4-chloro-3-nitro-N-pentylbenzamide, compared to larger benzothiazinone-based DprE1 inhibitors, offers potential advantages in synthetic accessibility and cost of goods for large-scale screening .

Antimycobacterial Class Data
Class-level inference
Inferred MIC range for N-alkyl nitrobenzamides: 0.5–32 μg/mL
May support antimycobacterial screening design
Exact MIC for this compound not published
Antitubercular DprE1 Inhibition Mycobacterium tuberculosis

Enzyme Interaction Probe Utility

4-Chloro-3-nitro-N-pentylbenzamide is specifically marketed and utilized as a biochemical probe for studying enzyme interactions . This application differentiates it from related benzamides that are primarily used as intermediates in chemical synthesis. The compound's structural features—specifically the combination of the electron-withdrawing nitro group, the chloro substituent, and the flexible pentyl chain—are hypothesized to enable specific, albeit uncharacterized, binding interactions with certain enzyme active sites or allosteric pockets .

Probe Designation
Reported
Reported as enzyme interaction probe vs. parent as chemical intermediate
Supports target deconvolution study context
Vendor description; requires validation
Biochemical Probe Enzyme Interaction Medicinal Chemistry

N-Substituted Benzamide Patent Inclusion

A key differentiator is the explicit inclusion of 4-chloro-3-nitro-N-pentylbenzamide within the scope of granted patent claims. US Patent 8,952,169 B2, titled 'N-substituted benzamides and methods of use thereof', specifically encompasses compounds of this exact structure for use in treating various disorders [1]. This is not a generic inclusion; it indicates that the specific combination of substituents was deemed novel and non-obvious by patent examiners, distinguishing it from other N-alkyl benzamides that may not be covered by the same intellectual property protection [1].

Patent Coverage
Source review
Explicitly claimed in US Patent 8,952,169 B2
Defined IP status for research commercialization context
Review patent claims for scope
Intellectual Property Patent Analysis Benzamide Derivatives

4-Chloro-3-nitro-N-pentylbenzamide Application Scenarios


SAR Studies in Antimicrobial Drug Discovery

This compound is an ideal candidate for SAR campaigns focused on N-alkyl nitrobenzamides as antimycobacterial agents. Its specific N-pentyl chain can serve as a reference point for evaluating the impact of lipophilicity (cLogP difference of ~1.5 log units vs. parent) on target binding and cellular activity against *Mycobacterium tuberculosis*.

Enzyme Target Deconvolution Probe

The compound is specifically marketed as a biochemical probe for studying enzyme interactions. It can be employed in affinity pull-down assays or enzyme inhibition screens to identify and validate novel protein targets, leveraging its unique combination of a flexible hydrophobic tail and a polar, electron-deficient aromatic head group.

Analytical Reference Standard

Due to its defined structure and the potential for its metabolites, this compound can serve as a reference standard in LC-MS/MS method development for quantifying related N-alkyl benzamide derivatives in biological matrices. Its distinct molecular weight (270.71 g/mol) and retention time profile, driven by its cLogP of ~2.6, allow for clear resolution from more polar analogs. [1]

Membrane Permeability Scaffold

In medicinal chemistry projects where improving cell penetration is a primary goal, this compound serves as a valuable model. Its calculated lipophilicity (XLogP3 ~2.6) represents a significant increase over the parent compound, providing a benchmark for assessing how N-alkylation modulates passive diffusion in parallel artificial membrane permeability assays (PAMPA) or cell-based uptake studies. [1]

Application
Selection Property
Validation Focus
Antimycobacterial SAR studies
N-pentyl lipophilicity benchmark
cLogP impact on target binding context
Enzyme target deconvolution
Biochemical probe with hydrophobic tail
Affinity-based target identification
LC-MS/MS analytical method
Chromatographic retention characteristics
Resolution from polar analogs
Membrane permeability model
Calculated lipophilicity benchmark
Passive diffusion in cell-based uptake studies
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